molecular formula C16H35N3O10 B12671645 Einecs 307-134-1 CAS No. 97552-82-4

Einecs 307-134-1

Cat. No.: B12671645
CAS No.: 97552-82-4
M. Wt: 429.46 g/mol
InChI Key: MDTMFXVZCQPJLT-UHFFFAOYSA-N
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Description

Einecs 307-134-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

The preparation of Einecs 307-134-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 307-134-1 undergoes several types of chemical reactions, including:

Scientific Research Applications

Einecs 307-134-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Einecs 307-134-1 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Einecs 307-134-1 can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

Einecs 307-134-1, also known as Bisphenol A (BPA) , is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its biological activity has been a subject of extensive research due to its potential endocrine-disrupting properties and implications for human health and environmental safety.

Overview of Biological Activity

BPA is known to mimic estrogen, binding to estrogen receptors and potentially leading to various biological effects. This section reviews the biological activity of BPA based on diverse studies, including in vitro and in vivo experiments.

  • Estrogenic Activity : BPA exhibits estrogenic activity by binding to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to reproductive and developmental processes .
  • Cell Proliferation : Studies have shown that BPA can stimulate the proliferation of breast cancer cells through ER-mediated pathways, raising concerns about its role as a carcinogen .
  • Neurodevelopmental Effects : Research indicates that BPA exposure during critical periods of brain development can lead to neurobehavioral changes in animal models, affecting learning and memory functions .

Case Study 1: Reproductive Health Impacts

A study conducted on female rats exposed to BPA during gestation revealed significant alterations in reproductive parameters, including reduced fertility rates and altered estrous cycles. The study highlighted the compound's potential as a reproductive toxicant .

Case Study 2: Developmental Neurotoxicity

In a longitudinal study involving zebrafish embryos, BPA exposure was linked to neurodevelopmental abnormalities. The affected embryos exhibited altered motor behaviors and impaired cognitive functions later in life, suggesting long-term impacts on neurodevelopment .

Research Findings

Numerous studies have quantified the biological activity of BPA using various assays. The following table summarizes key findings from recent research:

StudyModelKey Findings
In vitro (breast cancer cells)BPA stimulates cell proliferation via ERα activation.
Rat modelGestational exposure leads to reproductive toxicity and altered hormone levels.
Zebrafish modelNeurodevelopmental disruptions observed with behavioral changes post-exposure.

Assay Data

Research has employed high-throughput screening assays to evaluate the bioactivity of BPA analogs compared to BPA itself. These assays include:

  • Cell Viability Assays : Assessing cytotoxicity across various cell lines.
  • Nuclear Receptor Signaling Pathways : Evaluating interaction with hormone receptors.
  • Behavioral Assays : Observing changes in motor function and learning capabilities in animal models.

The results indicate that many structural analogs of BPA exhibit similar or enhanced biological activities compared to BPA, necessitating further investigation into their safety profiles .

Properties

CAS No.

97552-82-4

Molecular Formula

C16H35N3O10

Molecular Weight

429.46 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-nitrooctanedioic acid

InChI

InChI=1S/C8H13NO6.2C4H11NO2/c10-7(11)5-3-1-2-4-6(8(12)13)9(14)15;2*6-3-1-5-2-4-7/h6H,1-5H2,(H,10,11)(H,12,13);2*5-7H,1-4H2

InChI Key

MDTMFXVZCQPJLT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(=O)O)[N+](=O)[O-])CCC(=O)O.C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

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